Superior 5-HT3A Receptor Binding Affinity Compared to Dolasetron
Hydrodolasetron exhibits a 40-fold higher potency for the 5-HT3A receptor compared to its parent prodrug, dolasetron [1]. This difference is critical for understanding the pharmacodynamic activity of dolasetron-based therapies, as the clinical effect is mediated by the metabolite, not the administered compound. A direct comparison in NG108-15 cells also showed an IC50 of 0.1 nM for hydrodolasetron versus 3.8 nM for dolasetron, a 38-fold difference [2].
| Evidence Dimension | 5-HT3A receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.29 nM (and 0.1 nM in NG108-15 cells) |
| Comparator Or Baseline | Dolasetron: 11.8 nM (and 3.8 nM in NG108-15 cells) |
| Quantified Difference | 40-fold higher potency (and 38-fold in NG108-15 cells) |
| Conditions | Xenopus laevis oocytes expressing mammalian 5-HT3A receptor, and NG108-15 neuroblastoma × glioma cells |
Why This Matters
This confirms that hydrodolasetron, not dolasetron, is the active molecular species required for in vitro assays and accurate dose-response studies.
- [1] Paul, M., Callahan, R., Au, J., Kindler, C. H., & Yost, C. S. (2005). Antiemetics of the 5-hydroxytryptamine 3A antagonist class inhibit muscle nicotinic acetylcholine receptors. Anesthesia & Analgesia, 101(3), 715-721. View Source
- [2] Sorensen, S. M., Humphreys, T. M., & Palfreyman, M. G. (1992). Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma × glioma cells. European Journal of Pharmacology, 225(2), 125-131. View Source
